2,3-Dimethylpentane

Catalog No.
S563215
CAS No.
565-59-3
M.F
C7H16
M. Wt
100.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylpentane

CAS Number

565-59-3

Product Name

2,3-Dimethylpentane

IUPAC Name

2,3-dimethylpentane

Molecular Formula

C7H16

Molecular Weight

100.2 g/mol

InChI

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3

InChI Key

WGECXQBGLLYSFP-UHFFFAOYSA-N

SMILES

CCC(C)C(C)C

Synonyms

3,4-Dimethylpentane

Canonical SMILES

CCC(C)C(C)C

The exact mass of the compound 2,3-Dimethylpentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23696. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Pentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Dimethylpentane is a branched-chain aliphatic hydrocarbon, one of the nine structural isomers of heptane (C7H16). In industrial and research contexts, its molecular structure is a critical determinant of its performance, particularly in applications related to internal combustion engines. Unlike its linear isomer, n-heptane, which defines the zero point of the octane rating scale, 2,3-dimethylpentane's branched structure provides significantly higher resistance to autoignition or 'knocking'. This makes it a valuable component in fuel blending and a key reference compound for studying combustion chemistry and engine performance.

While all heptane isomers share the same chemical formula (C7H16), their structural arrangements result in distinct physical and chemical properties that are not interchangeable in performance-critical applications. Substituting 2,3-dimethylpentane with its linear isomer, n-heptane, or even other branched isomers like 2,2-dimethylpentane or 3-methylhexane, leads to significant and often unacceptable changes in combustion behavior. Differences in octane rating, ignition delay, and boiling point mean that precise isomer selection is essential for achieving target fuel specifications, ensuring engine compatibility, and generating reproducible data in combustion research.

Superior Knock Resistance: Quantified Research Octane Number (RON) Compared to Other Heptane Isomers

2,3-Dimethylpentane exhibits a significantly higher Research Octane Number (RON), a key measure of anti-knock performance, compared to less-branched heptane isomers. Its RON of 91 provides a substantial performance uplift over both the singly-branched 3-methylhexane (RON 65) and the linear n-heptane, which is the reference standard with a RON of 0. This high octane rating is a direct consequence of its specific di-methyl branching structure, which enhances resistance to premature ignition under load.

Evidence DimensionResearch Octane Number (RON)
Target Compound Data91
Comparator Or Baselinen-Heptane: 0; 3-Methylhexane: 65
Quantified Difference+26 points vs. 3-Methylhexane; +91 points vs. n-Heptane
ConditionsStandardized Research Octane Number (RON) testing methodology (e.g., ASTM D2699).

A higher RON allows for the formulation of fuels that support higher engine compression ratios, leading to greater thermal efficiency and power output without engine knock.

Optimized Volatility: Defined Boiling Point for Controlled Fuel Evaporation Characteristics

2,3-Dimethylpentane possesses a distinct boiling point that differentiates it from other heptane isomers, a critical parameter for controlling fuel volatility and engine start performance. Its boiling point of 89.7 °C is significantly lower than that of the linear n-heptane (98.4 °C). This specific volatility profile is essential for formulating gasoline blends that meet seasonal and regional requirements for vapor pressure and cold-start capability.

Evidence DimensionBoiling Point (°C)
Target Compound Data89.7 °C
Comparator Or Baselinen-Heptane: 98.4 °C
Quantified Difference8.7 °C lower than n-heptane
ConditionsStandard atmospheric pressure.

Selecting this isomer allows fuel blenders to precisely control the evaporation characteristics of the final product, which is crucial for engine performance, emissions control, and safe handling.

Enhanced Ignition Delay: Slower Autoignition for Improved Combustion Control

In combustion studies, increased branching in alkane structures is known to lengthen ignition delay time, a measure of resistance to autoignition. Experimental studies using rapid compression machines (RCMs) on heptane isomers show that more branched structures like the dimethylpentanes are among the least reactive (i.e., have longer ignition delays). Compared to n-heptane, which is highly reactive, 2,3-dimethylpentane's structure contributes to a longer ignition delay, providing a wider window for controlled, spark-initiated combustion and preventing engine knock.

Evidence DimensionIgnition Delay Time (Reactivity)
Target Compound DataLonger ignition delay (less reactive)
Comparator Or Baselinen-Heptane: Shorter ignition delay (more reactive)
Quantified DifferenceQualitatively longer; specific ms values are highly dependent on temperature and pressure.
ConditionsRapid Compression Machine (RCM) experiments under controlled temperature and pressure, typically at stoichiometric fuel/air mixtures.

For researchers modeling engine combustion or developing advanced engine technologies, using 2,3-dimethylpentane provides a model compound with predictable, low-reactivity behavior essential for validating kinetic models.

Formulation of High-Octane and Specialty Fuels

Based on its high Research Octane Number of 91, 2,3-dimethylpentane is a preferred choice as a blending component for producing high-performance gasolines, such as aviation gasoline (avgas) or racing fuels, where maximum knock resistance is required to enable high-compression engine operation.

Reference Material for Fuel and Engine Research

The well-defined chemical structure and combustion properties, including its specific boiling point and high octane rating, make 2,3-dimethylpentane an ideal reference compound for calibrating test engines, validating combustion simulation models, and researching the fundamental kinetics of branched alkane oxidation.

Component in Surrogate Fuel Mixtures

As a key representative of di-branched alkanes, this compound is frequently included in well-characterized surrogate fuel mixtures. These mixtures are designed to mimic the behavior of complex commercial gasolines in research settings, and the inclusion of 2,3-dimethylpentane is critical for accurately representing the anti-knock and volatility properties of the target real-world fuel.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50.6%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (15.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

565-59-3

Wikipedia

2,3-dimethylpentane

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Pentane, 2,3-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Alberto Bouzas, et al. Densities, Viscosities, and Refractive Indices of the Binary Systems Methyl tert-Butyl Ether + 2-Methylpentane, + 3-Methylpentane, + 2,3-Dimethylpentane, and + 2,2,4-Trimethylpentane at 298.15 K.J. Chem. Eng. Data.,2000,45(2), 331-333.

Alfonso S. Pensado, et al. Experimental Dynamic Viscosities of 2,3-Dimethylpentane up to 60 MPa and from (303.15 to 353.15) K Using a Rolling-Ball Viscometer.J. Chem. Eng. Data.,2005,50(3), 849-855.

Alfonso S. Pensado, María J. P. Comuñas, Luis Lugo, and Josefa Fernández (2005): "Experimental Dynamic Viscosities of 2,3-Dimethylpentane up to 60 MPa and from (303.15 to 353.15) K Using a Rolling-Ball Viscometer". Journal of Chemical & Engineering Data, volume 50, issue 3, pages 849–855. doi:10.1021/je049662k

Pentane, 2,3-dimethyl-. NIST Chemistry WebBook, SRD 69. Accessed on 2018-11-06.

Harry Wiener (1947): "Structural Determination of Paraffin Boiling Points". Journal of the American Chemical Society, volume 69, issue 1, pages 17–20. doi:10.1021/ja01193a005

Graham Edgar, George Calingaert, and R. E. Marker (1929): The preparation and properties of the isomeric heptanes. Part I. Preparation". Journal of the American Chemical Society, volume 51, issue 5, pages 1483–1491. doi:10.1021/ja01380a027. Density 0.6952, refractive index 1.39201 at 20 °C.

Sigma Aldrich: 2,3-Dimethylpentane catalog entry. Accessed on 2018-11-06.

H. L. Finke, J. F. Messerly, D. R. Douslin (1976): "Low-temperature thermal quantities for five alkyl-substituted pentanes". The Journal of Chemical Thermodynamics, volume 8, issue 10, pages 965-983. doi:10.1016/0021-9614(76)90113-0

F. Plantier and J. L. Daridon (2005): "Speed of Sound of 2-Methylpentane, 2,3-Dimethylpentane, and 2,2,4-Trimethylpentane from (293.15 to 373.15) K and up to 150 MPa". Journal of Chemical & Engineering Data, volume 50, issue 6, pages 2077–2081. doi:10.1021/je0502849. Note: density values 0.6943 g/mL at 20 °C and 0.6377 at 80°C differ significantly from those of Pensado et al. Also gives data at 100 kPA up to 100 °C which is above the boiling point.

Egbert B. Freyer, J. C. Hubbard, and Donald H. Andrews (1929): "Sonic studies of the physical properties of liquids. I. The sonic interferometer. The velocity of sound in some organic liquids and their compressibilities". Journal of the American Chemical Society, volume 51, issue 3, pages 759–770. doi:10.1021/ja01378a014 Note: gives speed of ~400 Hz sound as 1148.5 at 20 °C and 1039 m/s at 45 °C, and density 0.6942 g/mL at 20 °C.

J. L. E. Chevalier, P. J. Petrino, and Y. H. Gaston-Bonhomme (1990): "Viscosity and density of some aliphatic, cyclic, and aromatic hydrocarbons binary liquid mixtures". Journal of Chemical & Engineering Data, volume 35, issue 2, pages 206–212. doi: 10.1021/je00060a034. Gives kinematic viscosity 0.5513 m2/s and density 0.69026 g/mL at 25 °C.

John M. Smith, John M. Simmie, Henry J. Curran (2005): "Autoignition of heptanes; experiments and modeling". International Journal of Chemical Kinetics, volume 37, issue 12, pages 728-736. doi:10.1002/kin.20120

R. A. Friedel, and R. B. Anderson (1950): "Composition of Synthetic Liquid Fuels. I. Product Distribution and Analysis of C5—C8 Paraffin Isomers from Cobalt Catalyst". Journal of the American Chemical Society, volume 72, issue 3, pages 1212–1215. doi:10.1021/ja01159a039

Leo Kim, Milton M. Wald, Stanley G. Brandenberger (1978): "One-step catalytic synthesis of 2,2,3-trimethylbutane from methanol." Journal of Organic Chemistry, volume 43, issue 17, pages 3432-3433. doi:10.1021/jo00411a053



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